

Application Notes and Protocols for CCW16 in PROTAC Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of **CCW16**, a covalent ligand for the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4), in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.[1][2] **CCW16** serves as a critical component for recruiting RNF4 to the POI, leading to its ubiquitination and subsequent degradation.[3][4][5] These protocols are designed to guide researchers through the synthesis, purification, characterization, and cellular evaluation of **CCW16**-based PROTACs.

Introduction to CCW16 and RNF4-based PROTACs

CCW16 is a chloroacetamide-containing small molecule that covalently binds to cysteine residues within the RNF4 E3 ligase, acting as a recruiter for this enzyme in targeted protein degradation applications.[3][4][5][6] RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that plays a crucial role in various cellular processes, including the DNA damage response and protein quality control, by ubiquitinating SUMOylated proteins and targeting them for proteasomal degradation.[7][8][9][10]

A PROTAC synthesized using **CCW16** will consist of three key components:



- CCW16: The E3 ligase-recruiting ligand.
- A Linker: A chemical moiety that connects CCW16 to the POI ligand. The linker's length and composition are critical for optimal ternary complex formation and degradation efficiency.[11]
 [12][13][14]
- A POI Ligand: A molecule that specifically binds to the target protein intended for degradation.

The general mechanism of action for a **CCW16**-based PROTAC involves the formation of a ternary complex between the PROTAC, RNF4, and the POI. This proximity induces RNF4-mediated polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] [15]

Quantitative Data Summary

The following table summarizes key quantitative data for **CCW16** and a representative **CCW16**-based PROTAC, CCW28-3, which targets the BRD4 protein for degradation using the BRD4 inhibitor JQ1 as the POI ligand.[3][5][16]

Compound	Target	Assay Type	Value	Reference(s)
CCW16	RNF4	Competitive ABPP (IC50)	1.8 μΜ	[4]
CCW28-3 (JQ1- Linker-CCW16)	BRD4	Degradation (DC50)	< 1 μM (in 231MFP cells)	[3]
CCW28-3 (JQ1- Linker-CCW16)	BRD4	Degradation (Dmax)	> 90% (at 1 μM)	[3]
ARD-69 (AR degrader)	Androgen Receptor	Degradation (DC50)	0.76 nM - 10.4 nM (in various cell lines)	[17]
RC-3 (BTK degrader)	ВТК	Degradation (DC50)	< 10 nM	[13]
Degrader 9 (AR degrader)	Androgen Receptor	Degradation (DC50)	5.2 μM (in LNCaP cells)	[17]



Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.[13][17][18]

Experimental Protocols

Protocol 1: General Synthesis of a CCW16-based PROTAC

This protocol describes a generalized approach for synthesizing a **CCW16**-based PROTAC. The specific details of the linker and POI ligand will necessitate adjustments to the procedure. Two common linker strategies are presented: amide bond formation and "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC).[12][19][20]

Materials:

- CCW16 or a derivative with a functional group for linker attachment (e.g., an amine or carboxylic acid).
- A suitable linker with complementary functional groups (e.g., a dicarboxylic acid for amide coupling or an azide/alkyne for click chemistry).
- A POI ligand functionalized with a reactive group for linker conjugation.
- Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
- Click chemistry reagents: Copper(II) sulfate (CuSO4), sodium ascorbate.
- Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN), water.
- Trifluoroacetic acid (TFA) for deprotection steps if Boc-protected amines are used.
- Saturated sodium bicarbonate solution.
- Brine.
- Anhydrous sodium sulfate or magnesium sulfate.



HPLC-grade solvents for purification.

Procedure:

Part A: Synthesis of Linker-CCW16 Intermediate (Amide Coupling Example)

- Dissolve CCW16 (1 equivalent) and a bifunctional linker with a carboxylic acid group (e.g., a Boc-protected amino-PEG-acid, 1.1 equivalents) in anhydrous DMF.
- Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the Bocprotected Linker-CCW16 intermediate.
- To deprotect the amine, dissolve the intermediate in a solution of TFA in DCM (e.g., 20-50% TFA) and stir at room temperature for 1-2 hours.
- Remove the solvent and excess TFA under reduced pressure to yield the aminefunctionalized Linker-CCW16 intermediate.

Part B: Conjugation of Linker-CCW16 to POI Ligand (Amide Coupling Example)

- Dissolve the amine-functionalized Linker-**CCW16** intermediate (1 equivalent) and the POI ligand bearing a carboxylic acid group (1.1 equivalents) in anhydrous DMF.
- Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents).



- Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
- Upon completion, work up the reaction as described in Part A, step 5.
- Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).[21][22][23]

Alternative Part B: Conjugation via Click Chemistry

- If using click chemistry, one intermediate (e.g., Linker-**CCW16**) should possess an azide group and the other (e.g., functionalized POI ligand) an alkyne group.
- Dissolve the azide- and alkyne-containing intermediates (1 equivalent each) in a mixture of tbutanol and water.
- Add a freshly prepared solution of sodium ascorbate (0.3 equivalents) and copper(II) sulfate (0.1 equivalents).
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, dilute with water and extract with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final PROTAC by preparative HPLC.

Protocol 2: Purification and Characterization of the Final PROTAC

Purification:

- Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or a mixture of ACN/water).
- Purify the compound using a preparative reverse-phase HPLC system with a C18 column.
 [21][23]



- Use a gradient of water and acetonitrile, both typically containing 0.1% TFA or formic acid, as the mobile phase.[21]
- Collect fractions containing the desired product based on UV absorbance.
- Combine the pure fractions and lyophilize to obtain the final product as a powder.

Characterization:

- Mass Spectrometry (MS): Confirm the molecular weight of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) to verify its elemental composition.[24][25]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the PROTAC. 2D NMR techniques (e.g., COSY, HSQC) can be used for more complex structures.[26]

Protocol 3: Cellular Evaluation of PROTAC Activity

Western Blotting for Protein Degradation:

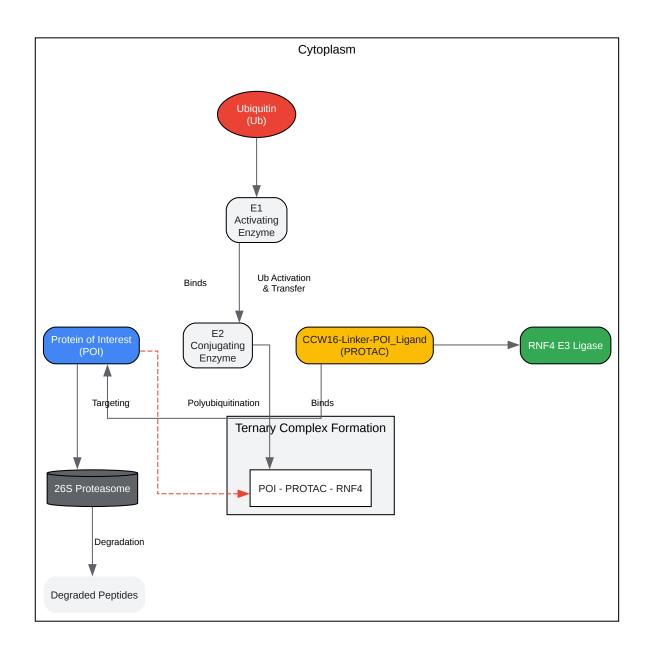
- Cell Culture and Treatment: Plate the desired cell line in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the CCW16-based PROTAC (e.g., 0.01, 0.1, 1, 10 μM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for each sample and separate the proteins by SDSpolyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.



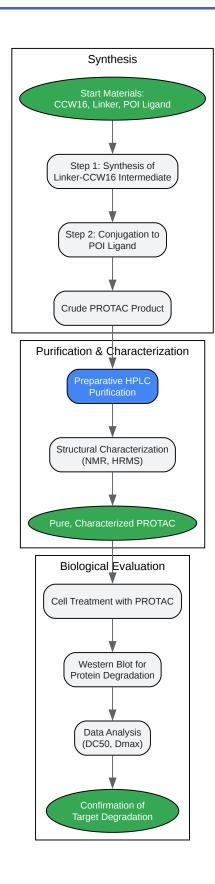
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
- Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL)
 substrate and an imaging system.[27][28]
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[13][17][29]

Visualizations Signaling Pathway Diagram









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